4-Benzenesulfonyl-1-phenethyl-piperidine
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Overview
Description
4-Benzenesulfonyl-1-phenethyl-piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzenesulfonyl-1-phenethyl-piperidine can be achieved through several methods. One common approach involves the reaction of 4-piperidone with phenethyl bromide in the presence of a base, followed by sulfonylation with benzenesulfonyl chloride . The reaction conditions typically include the use of solvents such as dichloromethane or toluene and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium complexes can facilitate the synthesis, making it more scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Benzenesulfonyl-1-phenethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives .
Scientific Research Applications
4-Benzenesulfonyl-1-phenethyl-piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their analgesic and anesthetic effects.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-Benzenesulfonyl-1-phenethyl-piperidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, it may act on opioid receptors, leading to analgesic effects. The compound’s sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a potent synthetic opioid analgesic.
N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids: These compounds are matrix metalloproteinase inhibitors used in the treatment of osteoarthritis
Uniqueness
4-Benzenesulfonyl-1-phenethyl-piperidine is unique due to its specific structural features, such as the benzenesulfonyl group and the phenethyl moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C19H23NO2S |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-1-(2-phenylethyl)piperidine |
InChI |
InChI=1S/C19H23NO2S/c21-23(22,18-9-5-2-6-10-18)19-12-15-20(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2 |
InChI Key |
XFTLHKDSWBEMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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